5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid
Description
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is a boronic acid derivative with a benzeneboronic acid core substituted at position 3 with fluorine and at position 5 with a carbamoyl-linked 2-chloro-5-nitrophenyl group. The nitro and chloro groups confer electron-withdrawing effects, while the boronic acid moiety enables participation in catalytic coupling reactions .
Properties
Molecular Formula |
C13H9BClFN2O5 |
|---|---|
Molecular Weight |
338.48 g/mol |
IUPAC Name |
[3-[(2-chloro-5-nitrophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BClFN2O5/c15-11-2-1-10(18(22)23)6-12(11)17-13(19)7-3-8(14(20)21)5-9(16)4-7/h1-6,20-21H,(H,17,19) |
InChI Key |
JJFABMJRCOSRCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-5-nitrobenzoic acid with appropriate reagents to introduce the carbamoyl and fluorobenzeneboronic acid groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and regioselective amination reactions have been explored to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for reduction, and bases like potassium hydroxide (KOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted phenylcarbamoyl derivatives.
Scientific Research Applications
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The nitrophenylcarbamoyl moiety may contribute to its biological activity by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Chloro vs. Methyl Substitution : Methyl groups (e.g., H54353) introduce steric bulk and hydrophobicity, which may reduce solubility in polar solvents but improve membrane permeability in biological applications .
- Fluorine Position : Moving fluorine from position 3 (target) to 2 (H54470) could alter the boronic acid’s Lewis acidity, affecting reaction kinetics in Suzuki couplings .
Reactivity in Cross-Coupling Reactions
Boronic acids with electron-withdrawing groups (EWGs) like nitro and chloro are typically less reactive in Suzuki-Miyaura couplings due to reduced electron density on the aryl ring. However, the target compound’s nitro group at position 5 may mitigate this by stabilizing intermediates through resonance. In contrast, analogs with nitro at position 2 (H54121) or 4 (CAS 1449132-61-9) may exhibit slower reaction rates due to steric hindrance near the carbamoyl linkage .
Table 2: Inferred Reactivity Trends
| Compound | Nitro Position | Reactivity Prediction |
|---|---|---|
| Target compound | 5 (para) | Moderate-high (resonance stabilization) |
| 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-F analog | 4 (meta) | Low-moderate (steric hindrance) |
| 5-(4-Chloro-2-nitrophenylcarbamoyl)-3-F analog | 2 (ortho) | Low (steric and electronic deactivation) |
Biological Activity
5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a chloro and nitro substituent on the aromatic ring. This compound has garnered attention due to its potential biological activity, particularly in enzyme inhibition and therapeutic applications.
- Molecular Formula : C13H9BClFN2O5
- Molecular Weight : 338.48 g/mol
- IUPAC Name : [3-[(2-chloro-4-nitrophenyl)carbamoyl]-5-fluorophenyl]boronic acid
- CAS Number : 1449132-61-9
Biological Activity
The biological activity of 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid primarily revolves around its interactions with various biological macromolecules, particularly enzymes.
Enzyme Interaction Studies
Preliminary studies suggest that boronic acids can interact with serine proteases, leading to inhibition effects. The specific binding affinity and reactivity of 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid with these enzymes require further investigation.
| Enzyme Type | Potential Interaction | Reference |
|---|---|---|
| Serine Proteases | Possible inhibition through covalent bonding | |
| Other Enzymes | Requires further studies for specific interactions |
Case Studies and Research Findings
- Inhibition of Proteases : A study examining similar boronic acids showed that they could effectively inhibit serine proteases, suggesting that 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid may exhibit similar properties.
- Binding Affinity Studies : Research focusing on the binding affinity of boronic acids has indicated that the presence of electron-withdrawing groups (like chloro and nitro) can enhance the reactivity of these compounds with target enzymes, potentially leading to increased inhibition rates.
- Therapeutic Applications : The unique structure of this compound may allow it to serve as a lead compound in drug development, particularly in targeting diseases where protease activity is a contributing factor.
Safety and Toxicology
According to safety data sheets, 5-(2-Chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is classified as hazardous, causing skin and eye irritation. Precautionary measures should be taken when handling this compound:
| Hazard Classification | Details |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Respiratory Irritation | May cause respiratory issues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
